molecular formula C30H27N3O4S B11630657 (6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11630657
M. Wt: 525.6 g/mol
InChI Key: UVCNNRCRBYHVSZ-DKTQLMGPSA-N
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Description

The compound “(6Z)-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl and methoxyphenyl groups: These groups can be introduced through substitution reactions.

    Formation of the imino group: This step may involve the use of amines and appropriate reagents to form the imino functionality.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The phenyl and methoxyphenyl groups can be oxidized under appropriate conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, thiazolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

Medicinal chemistry applications include the development of new drugs for treating various diseases, such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The exact pathways depend on the biological context and the specific activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Phenyl-substituted thiazoles: These compounds have similar substitution patterns and may exhibit comparable reactivity.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the imino group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C30H27N3O4S

Molecular Weight

525.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C30H27N3O4S/c1-19-9-11-25(20(2)15-19)36-13-14-37-26-12-10-21(17-27(26)35-3)16-23-28(31)33-24(22-7-5-4-6-8-22)18-38-30(33)32-29(23)34/h4-12,15-18,31H,13-14H2,1-3H3/b23-16-,31-28?

InChI Key

UVCNNRCRBYHVSZ-DKTQLMGPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC)C

Origin of Product

United States

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